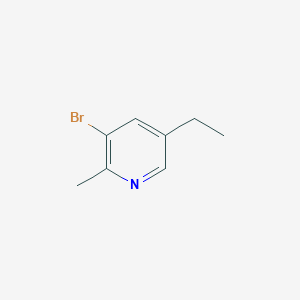

3-Bromo-5-ethyl-2-methylpyridine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scientific Field

Medicinal Chemistry

Scientific Field

- Outcomes: Identification of compounds with significant biological activities .

- Quantitative Data: Compound 4b exhibited a lysis value of 41.32% against clot formation in human blood .

Material Science

Scientific Field

Industrial Chemistry

Scientific Field

- Procedure: The document does not provide specific methods, but it suggests a more efficient process compared to other methods . Results:

- Outcomes: Improved selectivity and efficiency in the production of nicotinic acid .

Analytical Chemistry

Scientific Field

Chemical Education

Scientific Field

Enzyme Inhibition Studies

Scientific Field

- Procedure: The compound is used to synthesize pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors. The efficacy of these inhibitors is then tested in biochemical assays . Results:

- Quantitative Data: Increased overall yield from 3.6% to 29.4% in the synthesis of optimized inhibitors .

Green Chemistry

Scientific Field

- Procedure: The compound is used as a starting material in green chemistry approaches to synthesize nicotinic acid, with a focus on reducing environmental impact . Results:

- Outcomes: More sustainable industrial processes for nicotinic acid production .

Agrochemical Synthesis

Scientific Field

Flavor and Fragrance Industry

Scientific Field

Dye Manufacturing

Scientific Field

Solvent Development

Scientific Field

These applications highlight the versatility of “3-Bromo-5-ethyl-2-methylpyridine” in various scientific fields. The compound’s role as a building block in organic synthesis opens up numerous possibilities for research and industrial applications. For detailed experimental procedures and quantitative data, it is recommended to consult specific scientific publications or technical documents related to each application. The references provided can serve as a starting point for further exploration .

Environmental Chemistry

Scientific Field

- Procedure: The compound is used as a starting material in green chemistry approaches to synthesize nicotinic acid, focusing on minimizing harmful by-products . Results:

- Outcomes: A more sustainable process for nicotinic acid production, reducing greenhouse gas emissions .

Neurodegenerative Disease Research

Scientific Field

- Procedure: Synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors. The efficacy of these inhibitors is tested in biological assays . Results:

- Outcomes: Development of potential treatments for diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Industrial Solvent Production

Scientific Field

Agrochemical Research

Scientific Field

Flavor and Fragrance Development

Scientific Field

Dye and Pigment Industry

Scientific Field

These additional applications demonstrate the broad utility of “3-Bromo-5-ethyl-2-methylpyridine” in scientific research and industry. For detailed experimental procedures and quantitative data, it is recommended to consult specific scientific publications or technical documents related to each application. The references provided can serve as a starting point for further exploration .

Propriétés

IUPAC Name |

3-bromo-5-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSRSAOKYKLVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethyl-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)

![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)

![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)